1-(6-Nitrobenzimidazol-1-yl)ethanone is a chemical compound with significant relevance in medicinal chemistry and material science. It is classified as a benzimidazole derivative, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound's structure features a benzimidazole ring substituted with a nitro group and an ethanone moiety, which contributes to its reactivity and potential applications.
1-(6-Nitrobenzimidazol-1-yl)ethanone falls under the category of heterocyclic compounds, specifically benzimidazoles. Benzimidazoles are recognized for their pharmacological significance and are often studied for their roles in drug development due to their ability to interact with biological systems.
The synthesis of 1-(6-Nitrobenzimidazol-1-yl)ethanone typically involves two main steps: condensation and nitration.
Methods:
Technical Details:
The molecular structure of 1-(6-Nitrobenzimidazol-1-yl)ethanone can be described using its InChI representation:
The structure features a nitro group (-NO) attached to the benzimidazole ring, which is crucial for its biological activity.
1-(6-Nitrobenzimidazol-1-yl)ethanone undergoes several important chemical reactions:
Reactions:
These reactions are fundamental in modifying the compound for various applications in research and industry.
The mechanism of action of 1-(6-Nitrobenzimidazol-1-yl)ethanone primarily involves its interaction with biological targets such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. Additionally, the benzimidazole ring has been shown to bind to DNA or proteins, disrupting their function and promoting cell death.
These properties are essential for understanding how the compound behaves in various environments and its potential applications.
1-(6-Nitrobenzimidazol-1-yl)ethanone has several notable scientific applications:
Scientific Uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility in scientific exploration.
1-(6-Nitrobenzimidazol-1-yl)ethanone is a synthetically derived small molecule belonging to the benzimidazole class of heterocyclic compounds, characterized by the molecular formula C₉H₇N₃O₃ and a molecular weight of 197.17 g/mol. This scaffold features a benzimidazole core—a fusion of benzene and imidazole rings—with a nitro group (-NO₂) at the 6-position and an acetyl substituent (-COCH₃) on the N1 nitrogen atom. Its structural framework combines electron-withdrawing groups with the aromatic heterocycle’s hydrogen-bonding capabilities, rendering it a versatile pharmacophore for drug discovery [5] [8]. As a nitro-substituted derivative, it exemplifies strategic chemical modifications to enhance biological activity, solubility, and target affinity compared to unsubstituted benzimidazoles [2] [8].
The benzimidazole scaffold emerged in medicinal chemistry following the serendipitous synthesis of 2-(4-thiazolyl)-benzimidazole (thiabendazole) in 1961. This compound became the first clinically used benzimidazole anthelmintic, demonstrating broad-spectrum activity against parasitic worms [8]. The subsequent discovery of vitamin B₁₂’s 5,6-dimethylbenzimidazole moiety underscored the scaffold’s relevance to biomimetic drug design [8]. Over decades, structural diversification yielded agents spanning multiple therapeutic areas:
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Class | Key Structural Feature | Primary Target/Mechanism |
---|---|---|---|
Thiabendazole (1961) | Anthelmintic | 2-(4-Thiazolyl)benzimidazole | Tubulin polymerization inhibitor |
Omeprazole (1988) | Proton Pump Inhibitor | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | H⁺/K⁺ ATPase |
Bendamustine (2008) | Antineoplastic | 5-[Bis(2-chloroethyl)amino]-1-methylbenzimidazole-2-butanoic acid | DNA alkylator |
Telmisartan (1999) | Angiotensin II Receptor Blocker | 4'-[(1,7'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | AT₁ receptor |
The scaffold’s success stems from its bioisosteric resemblance to purine nucleotides, enabling interactions with enzymes and receptors via hydrogen bonding and π-stacking [5] [8].
Nitro substitution (-NO₂) at strategic positions (e.g., C5, C6) profoundly alters benzimidazoles’ electronic, steric, and pharmacokinetic properties. Key roles include:
Table 2: Pharmacological Activities of Nitro-Substituted Benzimidazole Derivatives
Compound Class | Biological Activity | Mechanism of Action | Reference Example |
---|---|---|---|
5(6)-Nitro-2-aminobenzimidazoles | Antitubercular | Mycobacterium tuberculosis growth inhibition | MIC: 1.56 µg/mL against H37Rv strain [8] |
6-Nitro-1H-benzimidazole acetamides | Vanilloid Receptor (TRPV1) Antagonism | Pain and inflammation modulation | Patent CA2634804A1 [4] |
2-Nitrobenzimidazole Ru complexes | Radiosensitizers | ROS-mediated DNA damage in cancer cells | [Ru(BNBP)₂]Cl₂ [9] |
6-Nitro-benzimidazolyl chalcones | Antibacterial / Antifungal | Membrane disruption & enzyme inhibition | MIC: 3.125 µg/mL vs. S. aureus [8] |
Metabolic Considerations: Nitro groups can undergo hepatic reduction to hydroxylamines, potentially causing toxicity. Strategies like fluorination adjacent to the nitro group mitigate this risk by impeding metabolic activation [3].
The 1-(6-nitrobenzimidazol-1-yl)ethanone scaffold (PubChem CID: 12280416 for the 5-nitro analog) integrates three critical pharmacophoric elements:
Table 3: Key Physicochemical Properties of 1-(6-Nitrobenzimidazol-1-yl)ethanone
Property | Value/Description | Impact on Drug Design |
---|---|---|
Molecular Weight | 197.17 g/mol | Complies with Lipinski’s Rule of Five |
LogP (Predicted) | 1.8 ± 0.3 | Moderate lipophilicity for membrane permeation |
Hydrogen Bond Acceptors | 5 (Nitro O×2, carbonyl O, N×2) | Enhanced target binding & solubility |
Hydrogen Bond Donors | 0 | Improved metabolic stability |
TPSA | 78.9 Ų | Favorable for cellular uptake |
Synthetic Versatility: The acetyl group enables further derivatization:
Biological Implications: Molecular docking reveals preferential binding to kinase ATP pockets (e.g., EGFR) via:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8